molecular formula C19H21F2N3O2 B5215887 N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5215887
M. Wt: 361.4 g/mol
InChI Key: MADMBFKEBYFTKG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki or Stille coupling.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2,4-difluorophenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide
  • N-(2,4-difluorophenyl)-2-[4-(2-nitrophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The specific arrangement of these functional groups can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-26-18-5-3-2-4-17(18)24-10-8-23(9-11-24)13-19(25)22-16-7-6-14(20)12-15(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADMBFKEBYFTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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